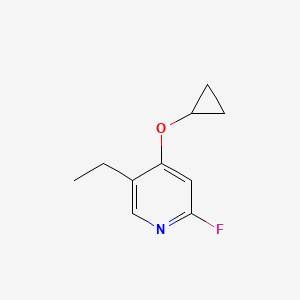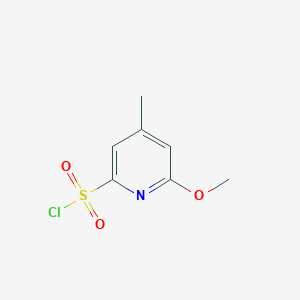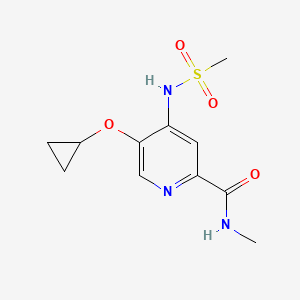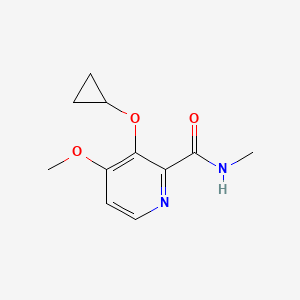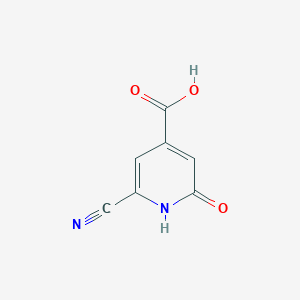
2-Cyano-6-hydroxyisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-6-hydroxyisonicotinic acid is an organic compound with the molecular formula C7H4N2O3 It is a derivative of isonicotinic acid, featuring a cyano group (-CN) and a hydroxyl group (-OH) attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-hydroxyisonicotinic acid typically involves the cyanoacetylation of suitable precursors. One common method is the reaction of 2-chloroisonicotinic acid with cyanoacetic acid under acidic conditions. The reaction is carried out by slowly adding 2-chloroisonicotinic acid to a concentrated hydrochloric acid solution, followed by heating the mixture to 140-150°C. The reaction mixture is then cooled, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-6-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyano-6-oxoisonicotinic acid.
Reduction: Formation of 2-amino-6-hydroxyisonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyano-6-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and coordination complexes.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Cyano-6-hydroxyisonicotinic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid:
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Uniqueness
2-Cyano-6-hydroxyisonicotinic acid is unique due to the presence of both a cyano and a hydroxyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Its ability to form stable complexes with metals and its role as an intermediate in organic synthesis further highlight its uniqueness compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H4N2O3 |
|---|---|
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
2-cyano-6-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c8-3-5-1-4(7(11)12)2-6(10)9-5/h1-2H,(H,9,10)(H,11,12) |
Clave InChI |
AJTYBKNFUMDILA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





